

Characterization of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

2,2,5,5-

Compound Name: *Tetrakis(hydroxymethyl)cyclopenta*
none

Cat. No.: *B1209548*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone** is a specialty chemical available from several suppliers.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) However, detailed peer-reviewed scientific literature regarding its synthesis, comprehensive characterization, and biological activity is not readily available. This guide, therefore, combines the limited available data with theoretical predictions based on established principles of organic chemistry to provide a comprehensive overview for research and development purposes.

Introduction

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone is a polyhydroxylated derivative of cyclopentanone. Its structure, featuring a central five-membered ring with four primary alcohol functionalities and a ketone group, suggests potential applications as a building block in polymer chemistry, as a scaffold in medicinal chemistry, or as a crosslinking agent. The multiple hydroxyl groups are expected to impart significant water solubility and provide numerous sites for further chemical modification.

Physicochemical Properties

The fundamental properties of **2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone** are summarized below. While the molecular formula and weight are definitive, other properties are estimated based on its structure.

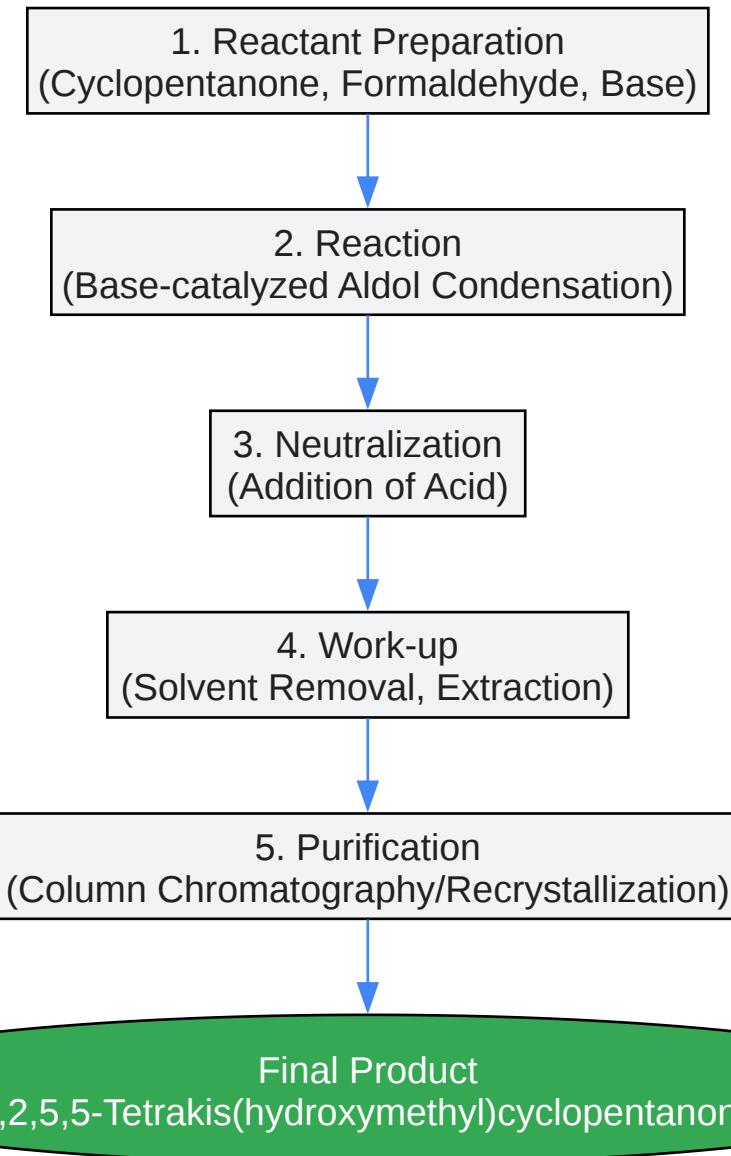
Property	Value	Source
CAS Number	3322-70-1	[3]
Molecular Formula	C9H16O5	[1] [3]
Molecular Weight	204.22 g/mol	[1] [3]
Appearance	Solid	[3]
Purity	95%	[3]
Synonyms	2,2,5,5-tetra(hydroxymethyl)cyclopentanone; 2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-one	[3]

Proposed Synthesis

A plausible synthetic route to **2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone** is the base-catalyzed hydroxymethylation of cyclopentanone with an excess of formaldehyde. This reaction, a form of aldol condensation, would proceed through the repeated addition of formaldehyde to the α -carbons of the cyclopentanone ring.

Experimental Protocol: Proposed Synthesis

Materials:


- Cyclopentanone
- Formaldehyde (37% aqueous solution)
- Calcium Hydroxide (or other suitable base)
- Methanol

- Hydrochloric Acid (for neutralization)
- Ethyl Acetate
- Anhydrous Magnesium Sulfate

Procedure:

- A solution of cyclopentanone in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Calcium hydroxide is added to the solution to create a basic environment.
- An excess of aqueous formaldehyde solution is added dropwise to the stirred mixture.
- The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and neutralized with hydrochloric acid.
- The solvent is removed under reduced pressure.
- The crude product is extracted with ethyl acetate.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- Purification can be achieved by column chromatography on silica gel or by recrystallization.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Proposed workflow for the synthesis of **2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone**.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for **2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone** is not available in the public domain. The following table outlines the expected spectroscopic characteristics based on its chemical structure.

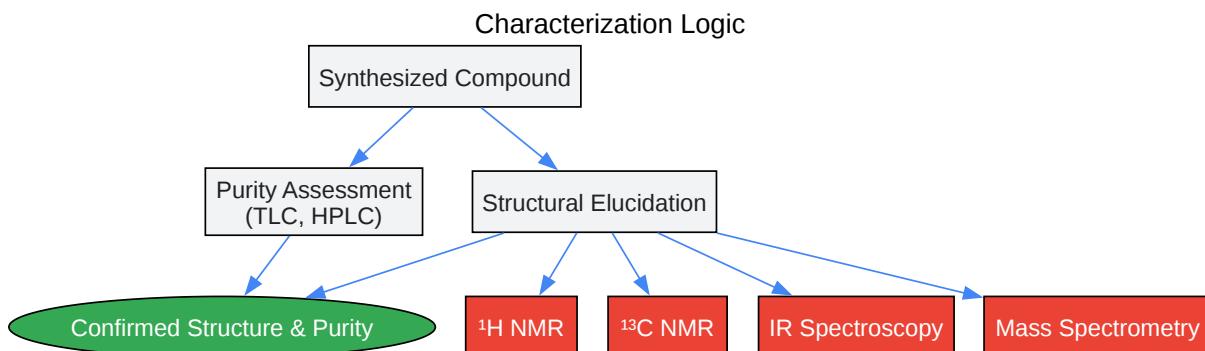
Technique	Expected Peaks/Signals
¹ H NMR	<ul style="list-style-type: none">- Signal for the protons of the CH₂ groups of the cyclopentanone ring.- Signal for the protons of the hydroxymethyl (CH₂OH) groups.- Signal for the hydroxyl (OH) protons (broad, may exchange with D₂O).
¹³ C NMR	<ul style="list-style-type: none">- Signal for the carbonyl carbon (C=O) in the range of 190-215 ppm.^[6]- Signals for the quaternary α-carbons.- Signal for the β-carbon of the cyclopentanone ring.- Signal for the carbons of the hydroxymethyl groups.
IR Spectroscopy	<ul style="list-style-type: none">- Strong, sharp absorption band for the carbonyl (C=O) stretch, expected around 1715 cm⁻¹ for a saturated ketone.^{[6][7]}- Broad absorption band for the hydroxyl (O-H) stretch, typically in the range of 3200-3600 cm⁻¹.- C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak corresponding to the molecular weight of the compound (204.22 g/mol).- Fragmentation patterns corresponding to the loss of water, hydroxymethyl groups, and other characteristic fragments.

Safety and Handling

According to available safety data sheets, **2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone** is classified as an irritant.^[4]

- Hazard Statements:
 - H315: Causes skin irritation.^[4]
 - H319: Causes serious eye irritation.^[4]

- H335: May cause respiratory irritation.[[4](#)]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[4](#)]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[[4](#)]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[[4](#)]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[4](#)]


Standard laboratory safety protocols should be followed when handling this compound.

Potential Applications and Future Research

The polyhydroxylated nature of **2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone** makes it an interesting candidate for several applications:

- Polymer Synthesis: It can serve as a monomer or a crosslinking agent in the production of polyesters, polyurethanes, and other polymers.
- Medicinal Chemistry: The cyclopentanone core can be used as a scaffold for the synthesis of novel drug candidates. The hydroxyl groups offer multiple points for derivatization to modulate solubility and biological activity.
- Materials Science: It could be used in the development of hydrogels, coatings, and other functional materials.

Future research should focus on the definitive synthesis and purification of **2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone**, followed by a thorough characterization using modern spectroscopic and analytical techniques to confirm its structure and purity. Subsequent studies could explore its reactivity and evaluate its potential in various applications.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1pchem.com [1pchem.com]
- 2. Cyclopentanone,2,2,5,5-tetrakis(hydroxymethyl)- | CAS 3322-70-1 | Angene International Limited | 製品詳細 [tci-chemical-trading.com]
- 3. Cyclopentanone,2,2,5,5-tetrakis(hydroxymethyl)- [cymitquimica.com]
- 4. 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone - High purity | EN [georganics.sk]
- 5. Cyclopentanone,2,2,5,5-tetrakis(hydroxymethyl)-, CasNo.3322-70-1 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Characterization of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone: A Technical Guide]. BenchChem, [2025]. [Online]

PDF]. Available at: [<https://www.benchchem.com/product/b1209548#characterization-of-2-2-5-5-tetrakis-hydroxymethyl-cyclopentanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com